molecular formula C13H16O B13596199 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)cyclopropan-1-ol

1-(1,2,3,4-Tetrahydronaphthalen-1-yl)cyclopropan-1-ol

Cat. No.: B13596199
M. Wt: 188.26 g/mol
InChI Key: COCWCQXQGRZRJG-UHFFFAOYSA-N
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Description

1-(1,2,3,4-Tetrahydronaphthalen-1-yl)cyclopropan-1-ol is an organic compound characterized by a cyclopropane ring attached to a tetrahydronaphthalene moiety

Preparation Methods

The synthesis of 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)cyclopropan-1-ol typically involves the cyclopropanation of 1,2,3,4-tetrahydronaphthalene. One common method is the reaction of 1,2,3,4-tetrahydronaphthalene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include an inert atmosphere and moderate temperatures to ensure the formation of the cyclopropane ring.

Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound. These methods allow for better control over reaction parameters and can be scaled up for large-scale production.

Chemical Reactions Analysis

1-(1,2,3,4-Tetrahydronaphthalen-1-yl)cyclopropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding cyclopropane derivative using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1,2,3,4-Tetrahydronaphthalen-1-yl)cyclopropan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery and development.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the treatment of neurological disorders or as an anti-inflammatory agent.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)cyclopropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(1,2,3,4-Tetrahydronaphthalen-1-yl)cyclopropan-1-ol can be compared with other similar compounds, such as:

    1-(1,2,3,4-Tetrahydronaphthalen-1-yl)cyclopropan-1-amine:

    1-(1,2,3,4-Tetrahydronaphthalen-1-yl)cyclopropan-1-amine hydrochloride: The hydrochloride salt form of the amine compound, which may have different solubility and stability properties.

The uniqueness of this compound lies in its specific structural features and the presence of the hydroxyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

1-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopropan-1-ol

InChI

InChI=1S/C13H16O/c14-13(8-9-13)12-7-3-5-10-4-1-2-6-11(10)12/h1-2,4,6,12,14H,3,5,7-9H2

InChI Key

COCWCQXQGRZRJG-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC=CC=C2C1)C3(CC3)O

Origin of Product

United States

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